Azido-PEG4-NHS ester
Overview
Description
Azido-PEG4-NHS ester is a compound widely used in the field of bioconjugation and click chemistry. It is a polyethylene glycol (PEG) based linker that contains an azide group and an N-hydroxysuccinimide (NHS) ester group. The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, while the NHS ester group reacts with primary amines to form stable amide bonds .
Mechanism of Action
Target of Action
Azido-PEG4-NHS ester is primarily used to modify primary amine groups . These primary amine groups can be found in proteins or on amine-coated polymer surfaces . The compound’s primary targets are therefore these amine groups, which play a crucial role in the structure and function of proteins and other biomolecules.
Mode of Action
The compound interacts with its targets through a stable amide bond . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Additionally, it can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . These reactions result in the formation of a stable triazole linkage .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs are molecules that induce protein degradation by bringing a target protein in proximity to an E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome . The compound’s action can therefore affect the pathways involving the target proteins.
Biochemical Analysis
Biochemical Properties
Azido-PEG4-NHS ester can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
The biocompatibility of this compound also enables it to better integrate with organisms, reducing stimulation and rejection reactions to organisms .
Molecular Mechanism
This compound is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Temporal Effects in Laboratory Settings
The stability of this compound is high, as it can be stored at -20°C, sealed storage, away from moisture . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-NHS ester typically involves the reaction of a PEG4 molecule with azido and NHS ester functional groupsThe NHS ester group is then introduced via esterification .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-NHS ester undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in substitution reactions with alkyne groups to form triazoles.
Cycloaddition Reactions: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Strained Cyclooctynes: Used in SPAAC reactions to promote the formation of triazoles without the need for a catalyst
Major Products
The major products formed from these reactions are triazoles, which are stable and have significant applications in bioconjugation and drug development .
Scientific Research Applications
Azido-PEG4-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Comparison with Similar Compounds
Similar Compounds
- Azido-PEG3-NHS ester
- Azido-PEG5-NHS ester
- Azido-PEG6-NHS ester
Uniqueness
Azido-PEG4-NHS ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. This makes it particularly suitable for a wide range of applications in bioconjugation and click chemistry .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGKWPIMJCPGGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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